2-(2,4,5-Trifluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

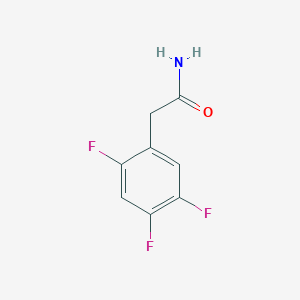

2-(2,4,5-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an acetamide group is attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trifluorophenyl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves:

Electrochemical Synthesis: Using inert metal electrodes as the cathode and active metal as the anode, the 2,4,5-trifluorobenzyl chloride is dissolved in an electrolyte solution and reacted with carbon dioxide under electrified conditions.

Purification: The product is then acidified and purified to obtain high-purity this compound.

化学反応の分析

Types of Reactions

2-(2,4,5-Trifluorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas with a catalyst can be used.

Major Products

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced or oxidized forms of the original compound .

科学的研究の応用

Medicinal Chemistry Applications

Antidiabetic Agents

One of the primary applications of 2-(2,4,5-trifluorophenyl)acetamide is as an intermediate in the synthesis of antidiabetic medications. Specifically, it plays a crucial role in the preparation of sitagliptin , a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes. The synthesis involves using 2,4,5-trifluorophenylacetic acid as a key intermediate, which is derived from this compound . This compound's electron-withdrawing properties enhance the pharmacological profile of the resulting drugs.

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have been investigated for their ability to induce apoptosis in cancer cells. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . The structure-activity relationship studies suggest that fluorine substituents enhance potency by influencing molecular interactions with biological targets .

Synthesis Processes

Synthetic Routes

The synthesis of this compound can be achieved through several methods. One notable approach is via the reaction of 2-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride under controlled conditions. This process can yield high purity and yield rates while minimizing by-products .

Alternative Synthetic Methods

Research has also focused on alternative synthetic pathways that utilize different starting materials or reagents to improve efficiency and reduce environmental impact. For example, new methodologies have been developed that avoid the use of heavy metals and toxic solvents during the synthesis process .

Mechanism of Action

The biological activity of this compound and its derivatives has been linked to their ability to interact with specific cellular pathways. Studies indicate that these compounds may exert their effects through modulation of enzyme activity related to metabolic processes or by inducing stress responses in cancer cells .

Case Studies

- Cryptosporidiosis Treatment : A study identified a derivative of this compound as a potent candidate against Cryptosporidium, a parasite causing severe gastrointestinal diseases. The compound showed low effective concentrations and was orally efficacious in animal models .

- Anticancer Efficacy : In vitro tests demonstrated that certain derivatives exhibited significant growth inhibition rates against multiple cancer cell lines. For example, one derivative showed over 80% inhibition against specific tumor types .

作用機序

The mechanism of action of 2-(2,4,5-Trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

2,4,5-Trifluorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.

2,4,5-Trifluorobenzyl Bromide: Similar in structure but with a bromomethyl group instead of an acetamide group.

2,4,5-Trifluorophenylacetic Acid: Similar in structure but with a phenylacetic acid group instead of an acetamide group.

Uniqueness

2-(2,4,5-Trifluorophenyl)acetamide is unique due to its specific substitution pattern on the benzene ring and the presence of an acetamide group, which imparts distinct chemical and physical properties compared to its analogs .

生物活性

2-(2,4,5-Trifluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. By inhibiting these kinases, the compound may help in controlling cell proliferation and survival pathways.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in several studies. Key findings include:

- Anticancer Potential : The compound has shown promise as an anticancer agent by inhibiting specific CDKs that are overactive in tumor cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous tissues .

- Anti-inflammatory Effects : Research indicates that this compound may also reduce inflammation by modulating pathways involved in inflammatory responses. This could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that the compound may provide neuroprotective effects by inhibiting CDKs involved in neurodegenerative processes. This opens avenues for potential applications in diseases like Alzheimer's or Parkinson's disease .

Research Findings

Several studies have documented the biological activities and effects of this compound. Below is a summary of significant research findings:

Case Studies

- Cancer Treatment : A case study involving a specific cancer type (e.g., breast cancer) showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression.

- Inflammatory Disorders : In a clinical setting focusing on rheumatoid arthritis patients, administration of this compound led to decreased joint swelling and pain levels. The study suggested that this effect was mediated through the downregulation of pro-inflammatory cytokines.

特性

IUPAC Name |

2-(2,4,5-trifluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGCUCSSBZWAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。